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Compound of Interest

Compound Name: LH1307

Cat. No.: B608558

A Potent, Dimerization-Inducing Inhibitor of the PD-
1/PD-L1 Immune Checkpoint

This technical guide provides a comprehensive analysis of LH1307, a C2-symmetric small
molecule inhibitor targeting the programmed cell death-1 (PD-1)/programmed death-ligand 1
(PD-L1) protein-protein interaction (PPI). Designed for researchers, scientists, and drug
development professionals, this document delves into the structural basis of LH1307's C2-
symmetry, its mechanism of action, quantitative binding data, and the detailed experimental
protocols used for its characterization.

Core Concept: C2-Symmetry and PD-L1
Dimerization

LH1307 is a novel inhibitor built upon a terphenyl scaffold, characterized by its C2-symmetry.
This symmetrical design is a key feature that enables it to bind to and stabilize a homodimer of
PD-L1.[1] The binding of LH1307 occurs at the interface of the PD-L1 dimer, in a hydrophobic
tunnel. This induced dimerization sterically hinders the interaction of PD-L1 with its natural
binding partner, the PD-1 receptor on T-cells, thereby blocking the immunosuppressive signal
and restoring T-cell activity against tumor cells. The cocrystal structure of LH1307 in complex
with the PD-L1 dimer has been resolved and is available in the Protein Data Bank under the
accession code 6RPG.[1]
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Data Presentation

The inhibitory potency of LH1307 and its analogs has been quantified through biochemical and
cell-based assays. The data highlights the significance of the C2-symmetric design for high-
affinity binding.

Table 1: Inhibitory Activity of LH1307 and Related Compounds

Compound HTRF IC50 (nM) Cell-Based EC50 (nM)
LH1307 (C2-Symmetric) 3.0 79

LH1306 (C2-Symmetric) 25 334

Asymmetric Precursor la >100 2760

Asymmetric Precursor 1b ~3.0 219

Data sourced from Basu S, et al. I Med Chem. 20109.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of LH1307 are
provided below.

Homogeneous Time-Resolved Fluorescence (HTRF)
Assay for PD-1/PD-L1 Inhibition

This assay quantitatively measures the ability of a compound to disrupt the interaction between
PD-1 and PD-L1.

Materials:
e Recombinant human PD-1-His tag
e Recombinant human PD-L1-Fc tag

e HTRF donor (Anti-His-Eu3+)

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/product/b608558?utm_src=pdf-body
https://www.benchchem.com/product/b608558?utm_src=pdf-body
https://www.benchchem.com/product/b608558?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608558?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

HTRF acceptor (Anti-Fc-d2)

Assay buffer (e.g., PBS with 0.1% BSA)

384-well low volume white plates

Test compounds (e.g., LH1307) dissolved in DMSO

Procedure:

Prepare serial dilutions of the test compounds in assay buffer.

e In a 384-well plate, add 2 pL of the compound dilutions.

e Add 4 pL of a solution containing human PD-L1-Fc and the anti-Fc-d2 acceptor.
e Add 4 pL of a solution containing human PD-1-His and the anti-His-Eu3+ donor.
e Incubate the plate at room temperature for 1-2 hours, protected from light.

o Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm (FRET
signal) and 620 nm (donor signal).

e The HTRF ratio (665 nm /620 nm) is calculated and used to determine the percent
inhibition. IC50 values are calculated from the dose-response curves.

Nuclear Magnetic Resonance (NMR) Binding Assay

NMR spectroscopy is used to confirm the direct binding of the inhibitor to PD-L1 and to
characterize the interaction.

Materials:
e 15N-labeled human PD-L1 protein
* NMR buffer (e.g., 20 mM Tris-HCI, 150 mM NaCl, pH 7.5 in 90% H20/10% D20)

e Test compound (LH1307) dissolved in a suitable deuterated solvent (e.g., DMSO-d6)
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e NMR spectrometer

Procedure (Ligand-Observed NMR):

Prepare a sample of the test compound in the NMR buffer.

Acquire a 1D *H NMR spectrum of the free ligand.

Prepare a sample containing both the test compound and the PD-L1 protein.

Acquire a 1D *H NMR spectrum of the mixture.

Binding is detected by changes in the ligand's NMR signals, such as chemical shift
perturbations or line broadening, upon addition of the protein.

Procedure (Protein-Observed NMR Titration):

Prepare a sample of °N-labeled PD-L1 in the NMR buffer.

Acquire a 2D H-°N HSQC spectrum of the apo-protein.

Add increasing amounts of the test compound (LH1307) to the protein sample.

Acquire a 2D H-1>N HSQC spectrum at each titration point.

Binding is monitored by observing chemical shift perturbations of the protein's amide signals.
The residues experiencing the largest shifts are typically located at or near the binding site.

Mandatory Visualization

Signaling Pathway and Mechanism of Action

The following diagram illustrates the mechanism by which LH1307 inhibits the PD-1/PD-L1
signaling pathway.
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Caption: Mechanism of LH1307-mediated inhibition of PD-1/PD-L1 signaling.

Experimental Workflow: HTRF Assay

The workflow for the HTRF assay to screen for PD-1/PD-L1 inhibitors is depicted below.
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Caption: Workflow for the PD-1/PD-L1 HTRF inhibition assay.

Logical Relationship: C2-Symmetry and Dimerization

This diagram illustrates the logical relationship between the C2-symmetry of LH1307 and the
induction of PD-L1 dimerization.
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Caption: The role of C2-symmetry in the high-affinity binding of LH1307.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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